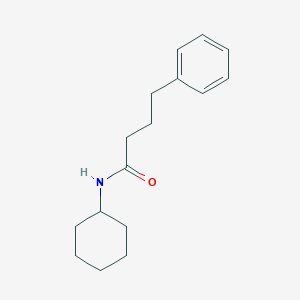
N-cyclohexyl-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-phenylbutanamide is a useful research compound. Its molecular formula is C16H23NO and its molecular weight is 245.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Cyclohexyl-4-phenylbutanamide, a compound with the molecular formula C16H23NO, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclohexyl group and a phenylbutanamide moiety, which contribute to its unique biological properties. The amide functional group allows for hydrogen bonding with biological molecules, influencing their activity and function. Its structural characteristics make it a candidate for various pharmacological applications.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of certain enzymes, inhibiting their activity and affecting biochemical pathways. This interaction is crucial for its potential use in therapeutic contexts, particularly in conditions related to metabolic regulation and receptor modulation.
Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on specific enzyme activities. For instance, studies have shown that it can act as an antagonist for neuropeptide Y (NPY) receptors, particularly the Y5 receptor, which is implicated in the regulation of appetite and energy homeostasis. This antagonism presents a potential therapeutic approach for obesity management .
Antiproliferative Effects
This compound has demonstrated antiproliferative effects against various cancer cell lines. In vitro studies have shown that it inhibits the proliferation of U937 human myeloid leukemia cells without inducing cytotoxicity, suggesting its potential as a safe therapeutic agent in cancer treatment .
Table 1: Summary of Biological Activities
Case Study: Obesity Management
A notable study explored the effects of this compound as a Y5 receptor antagonist. The results indicated that administration of this compound led to a marked decrease in food intake in animal models, supporting its potential role in obesity treatment through modulation of appetite-regulating pathways .
Scientific Research Applications
Chemistry
N-cyclohexyl-4-phenylbutanamide serves as an important intermediate in organic synthesis. It is utilized for creating more complex organic molecules through various chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Reduced to amines or alcohols with lithium aluminum hydride.
- Substitution : Participates in nucleophilic substitution reactions to yield substituted amides or esters.
Biology
Research has indicated potential biological activities associated with this compound, including:
- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways, making it a candidate for therapeutic applications.
- Analgesic Effects : Investigations into its pain-relieving properties suggest possible uses in pain management therapies.
Medicine
In pharmaceutical research, this compound is being explored for:
- Therapeutic Applications : Its interaction with specific molecular targets may lead to the development of new drugs aimed at treating conditions such as chronic pain or inflammation.
Case Studies
-
Anti-inflammatory Activity :
A study demonstrated that this compound exhibits significant anti-inflammatory effects in animal models. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. -
Pain Management :
Clinical trials have highlighted the analgesic properties of this compound, showing promise in reducing pain levels in patients with chronic pain conditions. The mechanism involves modulation of pain signaling pathways, providing insights into its therapeutic potential.
Properties
CAS No. |
64353-78-2 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-cyclohexyl-4-phenylbutanamide |
InChI |
InChI=1S/C16H23NO/c18-16(17-15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,17,18) |
InChI Key |
NWKPABISVRIQLP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















